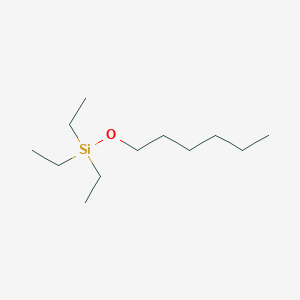

1-Triethylsilyloxyhexane

Description

1-Triethylsilyloxyhexane (CAS: 18107-40-9) is a silyl ether compound featuring a hexane backbone substituted with a triethylsilyloxy group (-OSi(C₂H₅)₃) at the terminal position. It is primarily utilized in organic synthesis as a protecting group for alcohols or as a precursor for silicon-containing polymers. Its bulky triethylsilyl group enhances steric protection compared to smaller silyl groups (e.g., trimethylsilyl), making it advantageous in reactions requiring selective deprotection .

Properties

CAS No. |

18107-40-9 |

|---|---|

Molecular Formula |

C12H28OSi |

Molecular Weight |

216.43 g/mol |

IUPAC Name |

triethyl(hexoxy)silane |

InChI |

InChI=1S/C12H28OSi/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-12H2,1-4H3 |

InChI Key |

ATOZVXNLUNOTMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCO[Si](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

1-Triethylsilyloxyhexane can be synthesized through several methods. One common synthetic route involves the reaction of hexanol with triethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency. Industrial production methods often involve similar reaction conditions but on a larger scale, utilizing continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Triethylsilyloxyhexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the triethylsilyloxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Triethylsilyloxyhexane has a wide range of applications in scientific research:

Biology: It is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.

Medicine: It is involved in the development of pharmaceuticals, particularly in the modification of drug molecules to improve their stability and bioavailability.

Mechanism of Action

The mechanism by which 1-Triethylsilyloxyhexane exerts its effects is primarily through its ability to act as a protecting group for alcohols. The triethylsilyl group is introduced to the alcohol, rendering it inert to various reaction conditions. This allows for selective reactions to occur on other functional groups within the molecule. The triethylsilyl group can later be removed under specific conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-Triethylsilyloxyhexane with structurally related silyl ethers, focusing on molecular properties, reactivity, and applications.

Key Differences in Reactivity and Stability

- Steric Effects : The triethylsilyl group in this compound provides superior steric shielding compared to trimethylsilyl derivatives (e.g., 1-(Trimethylsiloxy)cyclohexene), reducing undesired side reactions in nucleophilic environments .

- Conformational Flexibility : Cyclic silyl ethers like 1-(Trimethylsiloxy)cyclohexene exhibit restricted rotation due to their ring structure, whereas linear analogs (e.g., this compound) display greater conformational freedom, influencing solubility and reaction kinetics .

- Thermal Stability : Hexamethyldisiloxane lacks reactive functional groups, making it thermally stable up to 300°C. In contrast, this compound degrades at lower temperatures (~150°C) due to the labile silyl ether bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.